molecular formula NaVO3<br>NaO3V B075840 Sodium metavanadate CAS No. 13718-26-8

Sodium metavanadate

Cat. No. B075840
CAS RN: 13718-26-8
M. Wt: 121.929 g/mol
InChI Key: CMZUMMUJMWNLFH-UHFFFAOYSA-N
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Patent
US06144479

Procedure details

First, an 8% by weight solution of sodium metavanadate (NaVO3) was prepared by dissolving an appropriate amount of NaVO3 powder in water. The NaVO3 and water were stirred for several hours until the NaVO3 powder was completely dissolved. 4700 grams of the sodium metavanadate solution was acidified using 3600 milliliters of Amberlite IR-120 ion exchange resin (commercially available from Fluka Chemical Corp., New York) to form a solution of vanadic acid having a pH less than 2. Immediately following acidification, approximately 4500 grams of the vanadic acid solution was partially neutralized with a 12% weight solution of lithium hydroxide monohydrate (LiOH.H2O) in water. The resulting acidic lithium vanadate solution had a pH of about 5.30. The ratio of lithium to vanadium in the solution was measured using inductively coupled plasma emission spectroscopy and was found to be 0.53 to 1.00. The lithium vadadate solution had a solids content of 3% by weight. A 760 gram aliquot of the acidic lithium vanadate solution was dried by rotary vacuum evaporation at 40° C. to form an orange solid. The solid was dissolved in 380 grams of ethanol. Dissolution in ethanol was carried out by stirring at room temperature for several hours, followed by refluxing at the boiling point for at least an hour. Following refluxing, a small amount of undissolved solid remained and was allowed to settle, leaving a transparent orange vanadium oxide precursor solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4700 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][V:2](=[O:4])=[O:3].[Na+:5].[OH2:6]>>[O-:4][V:2](=[O:3])=[O:1].[Na+:5].[OH:3][V:2]([OH:6])([OH:1])=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
4700 g
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved

Outcomes

Product
Name
Type
product
Smiles
[O-][V](=O)=O.[Na+]
Name
Type
product
Smiles
O[V](=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06144479

Procedure details

First, an 8% by weight solution of sodium metavanadate (NaVO3) was prepared by dissolving an appropriate amount of NaVO3 powder in water. The NaVO3 and water were stirred for several hours until the NaVO3 powder was completely dissolved. 4700 grams of the sodium metavanadate solution was acidified using 3600 milliliters of Amberlite IR-120 ion exchange resin (commercially available from Fluka Chemical Corp., New York) to form a solution of vanadic acid having a pH less than 2. Immediately following acidification, approximately 4500 grams of the vanadic acid solution was partially neutralized with a 12% weight solution of lithium hydroxide monohydrate (LiOH.H2O) in water. The resulting acidic lithium vanadate solution had a pH of about 5.30. The ratio of lithium to vanadium in the solution was measured using inductively coupled plasma emission spectroscopy and was found to be 0.53 to 1.00. The lithium vadadate solution had a solids content of 3% by weight. A 760 gram aliquot of the acidic lithium vanadate solution was dried by rotary vacuum evaporation at 40° C. to form an orange solid. The solid was dissolved in 380 grams of ethanol. Dissolution in ethanol was carried out by stirring at room temperature for several hours, followed by refluxing at the boiling point for at least an hour. Following refluxing, a small amount of undissolved solid remained and was allowed to settle, leaving a transparent orange vanadium oxide precursor solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4700 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][V:2](=[O:4])=[O:3].[Na+:5].[OH2:6]>>[O-:4][V:2](=[O:3])=[O:1].[Na+:5].[OH:3][V:2]([OH:6])([OH:1])=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
4700 g
Type
reactant
Smiles
[O-][V](=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved

Outcomes

Product
Name
Type
product
Smiles
[O-][V](=O)=O.[Na+]
Name
Type
product
Smiles
O[V](=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.